2,4-Diaminoisoindole-1,3-dione
Overview
Description
2,4-Diaminoisoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the broader class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and significant applications in various fields .
Mechanism of Action
Target of Action
2,4-Diaminoisoindole-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with important amino acid residues of the human dopamine receptor d2
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting that they may influence dopaminergic signaling pathways.
Pharmacokinetics
One of the isoindoline-1,3-dione derivatives was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting that they may have neuroactive properties.
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been found to be influenced by various methods, each offering unique advantages and challenges .
Biochemical Analysis
Biochemical Properties
2,4-Diaminoisoindole-1,3-dione is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Cellular Effects
Isoindoline-1,3-dione derivatives have been studied for their effects on various types of cells . For instance, some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been studied for their interactions with biomolecules
Dosage Effects in Animal Models
Some isoindoline-1,3-dione derivatives have been studied for their antiseizure effects in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminoisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, PPh3, I2, and HCOOH catalyzed by Pd(OAc)2 and triethylamine in toluene at reflux .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For instance, solventless conditions and simple heating techniques have been employed to synthesize these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminoisoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Coupled oxidation reactions involving imidazoles and tetraynes.
Reduction: Reactions with reducing agents such as sodium borohydride.
Substitution: Reactions with halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .
Scientific Research Applications
2,4-Diaminoisoindole-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-isoindoline-1,3-dione: Shares a similar core structure but differs in its substitution patterns.
Indole derivatives: Known for their diverse biological activities and clinical applications.
Uniqueness: 2,4-Diaminoisoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2,4-diaminoisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11(10)7(4)12/h1-3H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOUIMOCCPPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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